N~2~-[(4-bromophenyl)sulfonyl]-N-butan-2-yl-N~2~-methylglycinamide
Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N-butan-2-yl-N~2~-methylglycinamide is a synthetic organic compound characterized by the presence of a bromophenyl sulfonyl group, a butan-2-yl group, and a methylglycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-butan-2-yl-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the bromophenyl sulfonyl intermediate. This intermediate can be synthesized through the sulfonylation of 4-bromophenyl compounds using sulfonyl chlorides under basic conditions. The subsequent steps involve the coupling of the sulfonyl intermediate with butan-2-yl and methylglycinamide groups through amide bond formation reactions. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for N2-[(4-bromophenyl)sulfonyl]-N-butan-2-yl-N~2~-methylglycinamide would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N-butan-2-yl-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-butan-2-yl-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl sulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. The butan-2-yl and methylglycinamide moieties may contribute to the compound’s overall binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
N~2~-[(4-bromophenyl)sulfonyl]-N-butan-2-yl-N~2~-methylglycinamide can be compared with other similar compounds, such as:
N~2~-[(4-bromophenyl)sulfonyl]-N-butan-2-yl-N~2~-ethylglycinamide: Similar structure but with an ethyl group instead of a methyl group.
N~2~-[(4-chlorophenyl)sulfonyl]-N-butan-2-yl-N~2~-methylglycinamide: Similar structure but with a chlorine atom instead of a bromine atom.
N~2~-[(4-bromophenyl)sulfonyl]-N-butan-2-yl-N~2~-methylalaninamide: Similar structure but with an alaninamide moiety instead of a glycinamide moiety.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-butan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-4-10(2)15-13(17)9-16(3)20(18,19)12-7-5-11(14)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHMXEDDPFWNQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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